molecular formula C19H30O4 B14388016 Acetic acid;1-phenylmethoxydec-4-en-2-ol CAS No. 89555-21-5

Acetic acid;1-phenylmethoxydec-4-en-2-ol

Cat. No.: B14388016
CAS No.: 89555-21-5
M. Wt: 322.4 g/mol
InChI Key: VEADPUBXEAUHIE-UHFFFAOYSA-N
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Description

Acetic acid;1-phenylmethoxydec-4-en-2-ol is an organic compound with the molecular formula C18H28O3 This compound features a phenylmethoxy group attached to a dec-4-en-2-ol backbone, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-phenylmethoxydec-4-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylmethoxydec-4-en-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-phenylmethoxydec-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenylmethoxy derivatives.

Scientific Research Applications

Acetic acid;1-phenylmethoxydec-4-en-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-phenylmethoxydec-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylmethoxydec-4-en-2-ol: Lacks the acetic acid moiety, resulting in different chemical properties and reactivity.

    Acetic acid;1-phenylmethoxyhex-4-en-2-ol: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

Acetic acid;1-phenylmethoxydec-4-en-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the phenylmethoxy and acetic acid moieties allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

89555-21-5

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

acetic acid;1-phenylmethoxydec-4-en-2-ol

InChI

InChI=1S/C17H26O2.C2H4O2/c1-2-3-4-5-6-10-13-17(18)15-19-14-16-11-8-7-9-12-16;1-2(3)4/h6-12,17-18H,2-5,13-15H2,1H3;1H3,(H,3,4)

InChI Key

VEADPUBXEAUHIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(COCC1=CC=CC=C1)O.CC(=O)O

Origin of Product

United States

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